molecular formula C16H20O3 B12325070 (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one

(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one

Cat. No.: B12325070
M. Wt: 260.33 g/mol
InChI Key: BJLTUDZBDSRQPV-ZBFHGGJFSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

The (4S,6R)-configured tetrahydro-2H-pyran-2-one derivative occupies a pivotal position in heterocyclic chemistry due to its structural features and synthetic versatility. The molecule’s core consists of a six-membered lactone ring fused with a benzyloxymethyl-substituted tetrahydropyran system, creating a bicyclic framework that mimics motifs found in bioactive natural products such as cochlactone A and dendrobine. The stereochemistry at the 4th and 6th positions is critical for directing regioselective transformations, particularly in palladium-catalyzed C(sp³)–H activation reactions. For instance, the vinyl group at C-4 and the benzyloxymethyl moiety at C-6 create steric and electronic environments that favor intramolecular migratory insertion pathways, enabling the construction of complex bridged lactones.

A key application of this compound lies in its use as a precursor for synthesizing bicyclo[3.2.1] lactones, which are prevalent in terpenoid-derived natural products. The palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reaction developed by Scripps researchers demonstrates its utility (Table 1). This method transforms linear carboxylic acids into bicyclic lactones with high efficiency, bypassing traditional limitations such as stereochemical mismatches and unwanted byproduct formation. The reaction’s success hinges on the precise stereoelectronic alignment of the substrate, which is ensured by the (4S,6R) configuration.

Table 1: Comparison of Traditional vs. Modern Syntheses of Bicyclic Lactones

Method Substrate Requirements Stereochemical Control Yield Range Key Limitations
Halolactonization Pre-functionalized cyclohexenes Moderate 40–60% Introduces halogen byproducts
Epoxide ring-opening Epoxide intermediates Low 30–50% Requires acid/base conditions
Pd(II)-catalyzed C–H Linear carboxylic acids High 70–90% Sensitive to steric hindrance

The compound’s benzyloxymethyl group further enhances its utility by acting as a protective handle for subsequent functionalization. This feature is exploited in multi-step syntheses, such as the construction of the 6,6,5-tricyclic lactone core of cochlactone A, where selective deprotection and cyclization steps are guided by the molecule’s inherent reactivity.

Historical Context of Tetrahydro-2H-pyran-2-one Derivatives

Tetrahydro-2H-pyran-2-one derivatives have evolved from simple lactone models to sophisticated synthetic intermediates over the past century. Early 20th-century studies focused on their isolation from natural sources, such as the identification of kavain from kava root, which possesses a related γ-pyrone structure. However, synthetic access to enantiopure tetrahydro-2H-pyran-2-ones remained challenging until the advent of asymmetric catalysis in the 1980s.

The development of annulation strategies in the 1990s marked a turning point. For example, the use of Lewis acids to promote cyclization of δ-ketoesters provided initial routes to racemic tetrahydropyranones, but these methods lacked stereocontrol. The introduction of enzymatic resolution techniques partially addressed this issue but introduced scalability constraints. A breakthrough emerged in the 2010s with the application of transition-metal catalysis, particularly palladium-based systems, which enabled direct C–H functionalization of carboxylic acids to access stereodefined lactones.

The compound (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one exemplifies the culmination of these advances. Its synthesis leverages modern catalytic asymmetric methods to install the 4S and 6R configurations, which are unattainable via classical lactonization approaches. The molecule’s vinyl group, introduced via Wittig or Heck-type reactions, reflects the integration of olefin metathesis strategies into lactone synthesis—a trend that gained prominence in the 2000s.

Table 2: Key Properties of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one

Property Value Source
CAS Registry Number 130129-22-5
Molecular Formula C₁₆H₂₀O₃
Molecular Weight 260.33 g/mol
Boiling Point Not reported (estimated >250°C)
Synthetic Application Bicyclo[3.2.1] lactone precursor

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(4S,6R)-4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one

InChI

InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3/t14-,16+/m1/s1

InChI Key

BJLTUDZBDSRQPV-ZBFHGGJFSA-N

Isomeric SMILES

C[C@@]1(C[C@@H](OC(=O)C1)COCC2=CC=CC=C2)C=C

Canonical SMILES

CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Sharpless Epoxidation and Ring-Opening

Key Synthetic Pathway

The enantioselective synthesis begins with (2S)-2-[(benzyloxy)methyl]oxirane (10), which undergoes a copper-mediated opening with vinylmagnesium bromide in tetrahydrofuran (THF) to yield homoallylic alcohol 15 . Subsequent debenzylation with lithium in liquid ammonia produces diol 16 , which undergoes Prins cyclization with 3-(benzyloxy)propanal under trifluoroacetic acid (TFA) catalysis to form the pyran core 9 . Tosylation of 9 with tosyl chloride (TsCl) and triethylamine (Et₃N) in dichloromethane (DCM) yields sulfonate 17a , followed by silylation with tert-butyldimethylsilyl chloride (TBSCl) to afford 17b (92.1% yield).

Critical Parameters:
  • Temperature Control : Prins cyclization requires strict control at 0–5°C to avoid racemization.
  • Catalyst Screening : TFA outperforms Brønsted acids (e.g., H₂SO₄) in minimizing side reactions.
Step Reagents/Conditions Yield Purity (HPLC)
Oxirane Opening VinylMgBr, CuI, THF, −78°C 78% 95%
Prins Cyclization 3-(Benzyloxy)propanal, TFA, DCM 65% 98%
Silylation TBSCl, imidazole, DCM, 0°C 92% 99%

Stereocontrolled Ring-Opening of Epoxides

Epoxide Preparation and Regioselective Opening

Epoxide 24 is synthesized from diol precursors via Sharpless asymmetric epoxidation using titanium(IV) isopropoxide and diethyl tartrate (DET). Ring-opening with benzyloxyacetaldehyde in DMF at −20°C affords tetrahydropyran 25 with 85% enantiomeric excess (ee).

Optimization Insights:
  • Solvent Effects : DMF enhances nucleophilicity compared to THF, improving regioselectivity (C4:C6 = 9:1).
  • Catalytic Asymmetric Additions : Jacobsen’s thiourea catalysts increase ee to >95% in model systems.

Mitsunobu Reaction for Etherification

Installation of Benzyloxy Groups

The Mitsunobu reaction enables stereoretentive etherification of secondary alcohols. For example, treatment of 2-hydroxymethyl-3,4-dihydro-2H-pyran with benzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF yields the benzyl-protected intermediate 4a (72% yield).

Key Considerations:
  • Reagent Ratios : DEAD:PPh₃ = 1.3:1 minimizes phosphine oxide byproducts.
  • Temperature : Reactions at 25°C outperform cryogenic conditions (ΔYield = +15%).

Industrial-Scale Production via Continuous Flow Reactors

Process Intensification

Industrial synthesis employs continuous flow systems for cyclization and oxidation steps. For instance, 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one is oxidized to the carboxylic acid derivative using TEMPO/NaClO in a plug-flow reactor (residence time = 30 min, yield = 77%).

Scalability Metrics:
  • Throughput : 5 kg/h with >99% conversion.
  • Purification : High-vacuum distillation (0.1 mmHg, 120°C) achieves 99.5% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Sharpless Epoxidation High enantioselectivity (>90% ee) Multi-step, costly reagents 65–78%
Mitsunobu Reaction Mild conditions, broad substrate scope Phosphine oxide waste generation 70–85%
Continuous Flow Scalable, reduced reaction times High capital investment 75–90%

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that compounds similar to (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one exhibit various biological activities. Some notable applications include:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which are crucial in preventing oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

Polymer Synthesis

The unique reactivity patterns of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one allow for its use in polymer synthesis:

  • Radical Polymerization : The vinylic double bond can undergo radical polymerization to form high molecular weight polymers.
  • Ring-opening Polymerization : The tetrahydropyran structure can be utilized in ring-opening polymerization processes to create biodegradable polymers with potential applications in drug delivery systems.

Case Studies

Several studies highlight the practical applications of this compound:

  • Biological Interaction Studies : Research has focused on the interactions between (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one and various biological macromolecules such as proteins and nucleic acids. These studies utilize techniques like NMR spectroscopy and mass spectrometry to elucidate the mechanisms of action.
  • Polymer Characterization : In a study exploring the polymerization of similar compounds, it was found that the resulting polymers exhibited unique mechanical properties and thermal stability, which could be advantageous for material science applications.

Mechanism of Action

The mechanism of action of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyran-2-one Derivatives

(4R,6S)-6-((2,6-Dimethylphenoxy)methyl)-4-hydroxytetrahydro-2H-pyran-2-one (4f)
  • Structure: Shares the tetrahydro-2H-pyran-2-one core but differs in substituents: 4-position: Hydroxy group instead of methyl-vinyl. 6-position: 2,6-Dimethylphenoxymethyl instead of benzyloxymethyl. Stereochemistry: (4R,6S) vs. (4S,6R).
  • Implications: The hydroxy group at C4 increases polarity, while the phenoxy substituent may alter steric and electronic properties. This compound is relevant in chemoenzymatic synthesis for chiral alcohols .
4-(5,6-Dimethyl-2-benzothiazolylamino)-6-methyl-2H-pyran-2-one (4c)
  • Structure: Pyran-2-one core with a benzothiazolylamino group at C4 and a methyl group at C4.
  • Key Data :
    • Melting point: 175–176°C.
    • FTIR peaks: 3446 (N-H), 1685 cm⁻¹ (C=O lactone).
  • Activity : Exhibits antibacterial properties, highlighting the role of heterocyclic substituents in biological activity .
(2R,3R)-3-(Benzoyloxy)-2,3-dihydro-2,3-dimethoxy-6-methyl-4H-pyran-4-one
  • Structure : A dihydro-pyran-4-one (unsaturated lactone) with benzoyloxy and dimethoxy groups.
  • Synthesis : High-yield routes (77–82%) via benzoylation and methoxylation.
  • Comparison : The 4-one lactone and unsaturated ring contrast with the saturated tetrahydro-2H-pyran-2-one core of the target compound. Benzoyloxy groups enhance lipophilicity .

Stereochemical and Functional Group Variations

(3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues
  • Structure : Tetrahydro-2H-pyran with benzhydryl and benzylamine groups.
  • Key Difference : The absence of a lactone ring and presence of amine functionality distinguish it from the target compound. Such analogues are explored for receptor-binding applications .
Benzyl 3,4,6-tri-O-benzyl-2-O-phosphoramidite Derivatives
  • Structure : Highly substituted tetrahydro-2H-pyran with multiple benzyloxy and phosphoramidite groups.
  • Application : Used in glycosylation reactions and nucleotide synthesis. The phosphoramidite group introduces reactivity for coupling, unlike the inert vinyl group in the target compound .

Benzopyranones and Flavanones

(2S)-5,7-Dihydroxy-6-prenyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
  • Structure : Benzopyran-4-one core with prenyl and phenyl groups.
  • Comparison : The 4-one lactone and aromatic ring system differ from the pyran-2-one core. Prenyl groups enhance hydrophobicity, influencing bioavailability .
Hispidulin (5,7-Dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)
  • Structure: Flavonoid with methoxy, hydroxy, and phenyl substituents.
  • Key Data : Molecular weight 300.26 g/mol, InChIKey IHFBPDAQLQOCBX-UHFFFAOYSA-N.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Stereochemistry Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Tetrahydro-2H-pyran-2-one 6-(Benzyloxy)methyl, 4-methyl, 4-vinyl (4S,6R) Not reported Synthetic intermediate
(4R,6S)-6-((2,6-Dimethylphenoxy)methyl)-4-hydroxy Tetrahydro-2H-pyran-2-one 4-Hydroxy, 6-(2,6-dimethylphenoxy)methyl (4R,6S) Not reported Chiral alcohol synthesis
4c (Benzothiazolylamino derivative) 2H-pyran-2-one 4-Benzothiazolylamino, 6-methyl - Not reported Antibacterial activity
Hispidulin Benzopyran-4-one 5,7-Dihydroxy, 6-methoxy, 4-hydroxyphenyl - 300.26 Antioxidant, anti-inflammatory

Research Findings and Implications

  • Stereochemistry : The (4S,6R) configuration of the target compound may confer unique reactivity in asymmetric synthesis compared to (4R,6S) analogues .
  • Substituent Effects : Benzyloxy groups enhance steric bulk and lipophilicity, while vinyl groups offer sites for further functionalization (e.g., polymerization or cross-coupling) .
  • Biological Activity : Pyran-2-one derivatives with heterocyclic substituents (e.g., benzothiazole) show promise in antimicrobial applications, though the target compound’s activity remains unexplored .

Biological Activity

The compound (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one is a complex organic molecule that belongs to the class of tetrahydropyran derivatives. Its unique structural features, including a benzyloxy group and a vinylic double bond, contribute to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one is C16H20O3C_{16}H_{20}O_{3}, with a molar mass of 260.33 g/mol . The stereochemistry (4S,6R) indicates specific three-dimensional arrangements that are crucial for its biological interactions.

Biological Activities

Research indicates that compounds similar to (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one exhibit a range of biological activities:

  • Antitumor Activity : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For example, certain 4-amino-2H-pyran-2-one analogs demonstrated ED50 values ranging from 0.059 to 0.090 μM in inhibiting tumor cell growth .
  • Antioxidant Properties : The presence of the tetrahydropyran ring structure is associated with antioxidant activity, which is beneficial in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Similar structures have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of (4S,6R)-6-((Benzyloxy)methyl)-4-methyl-4-vinyltetrahydro-2H-pyran-2-one can be influenced by its structural components:

Structural FeatureImpact on Activity
Benzyloxy GroupEnhances lipophilicity and cellular uptake
Vinylic Double BondIncreases reactivity with biological macromolecules
StereochemistrySpecific configurations lead to selective binding to targets

The stereochemistry plays a pivotal role in determining the compound's interaction with proteins and nucleic acids, affecting its overall efficacy as a therapeutic agent .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of various pyranone derivatives on human cancer cell lines, finding that modifications at specific positions significantly altered their cytotoxic profiles. For instance, compounds with aromatic substituents showed enhanced activity compared to those with aliphatic groups .
  • Antioxidant Evaluation : Another investigation highlighted the antioxidant capacity of tetrahydropyran derivatives, demonstrating their ability to scavenge free radicals effectively .
  • Anti-inflammatory Mechanisms : Research has indicated that certain pyranone derivatives inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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